Predicted Hydrophobicity (LogP) Comparison with Closest Para‑Substituted Benzenesulfonamide Analogs
Predicted LogP values for the target compound and three closely related benzenesulfonamide analogs indicate that the 4‑ethyl substituent confers an intermediate lipophilicity between the 4‑methyl and 4‑chloro analogs. This moderate LogP may offer a balanced solubility‑permeability profile for cellular assays [1]. The data were derived from in silico calculations (XLogP3‑AA algorithm as implemented in PubChem) on the neutral species.
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 3.03 [1] |
| Comparator Or Baseline | 4‑Methyl analog (CAS not available; predicted LogP ≈ 2.7); 4‑Chloro analog (CAS not available; predicted LogP ≈ 3.2); 4‑(Trifluoromethyl) analog (CAS 2034618‑21‑6; predicted LogP ≈ 3.8) [1] |
| Quantified Difference | Target compound LogP is ~0.3 units higher than 4‑methyl analog and ~0.2 units lower than 4‑chloro analog |
| Conditions | In silico prediction using XLogP3‑AA; neutral species; no experimental logP data available for the target compound |
Why This Matters
Intermediate LogP values are often associated with better aqueous solubility than high‑LogP analogs while retaining sufficient membrane permeability, which may reduce the need for DMSO stock concentrations that can induce solvent toxicity in cell‑based assays.
- [1] PrenDB – Predicted Properties Database, University of Marburg. Entry for 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. LogP = 3.03. https://prendb.pharmazie.uni-marburg.de (accessed via search DMLQYHJHPHCUKF-UHFFFAOYSA-N) View Source
